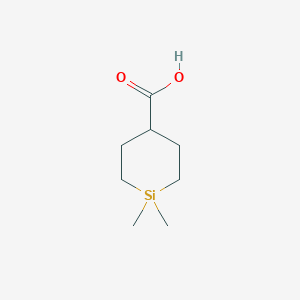
1,1-Dimethylsilinane-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilinane-4-carboxylic acid: is an organosilicon compound featuring a silicon atom bonded to two methyl groups and a carboxylic acid functional group
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilinane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilinane-4-carboxylic acid can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes, followed by oxidation to introduce the carboxylic acid group. Another method includes the reaction of chlorosilanes with organolithium reagents, followed by hydrolysis and oxidation.
Industrial Production Methods: In industrial settings, the production of 1,1-Dimethylsilinane-4-carboxylic acid often involves large-scale hydrosilylation reactions using catalysts such as platinum or rhodium complexes. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylsilinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or borane are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes depending on the reagents used.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylsilinane-4-carboxylic acid involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in a range of chemical reactions. The carboxylic acid group can undergo ionization, making the compound reactive in aqueous environments. These properties enable the compound to act as a versatile intermediate in organic synthesis and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the carboxylic acid group.
Dimethylsilane: Contains two methyl groups bonded to silicon but lacks additional functional groups.
Silicic acid: Contains silicon bonded to hydroxyl groups, differing in its reactivity and applications.
Uniqueness: 1,1-Dimethylsilinane-4-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
Eigenschaften
IUPAC Name |
1,1-dimethylsilinane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-7(4-6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGUKAXPJRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














